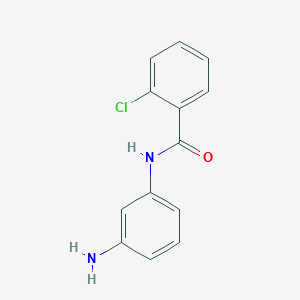

N-(3-aminophenyl)-2-chlorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(3-aminophenyl)-2-chlorobenzamide” is a chemical compound that has been studied in various fields, including mass spectrometry . It’s a rearrangement product ion purportedly through nitrogen-oxygen (N–O) exchange . The rearrangement can be generalized to other protonated amide compounds with electron-donating groups at the meta position .

Synthesis Analysis

The synthesis of “N-(3-aminophenyl)-2-chlorobenzamide” and its derivatives has been studied in the gas phase . Theoretical calculations using Density Functional Theory (DFT) at B3LYP/6-31 g (d) level suggest that an ion-neutral complex containing a water molecule and a nitrilium ion was formed via a transition state .Molecular Structure Analysis

The molecular structure of “N-(3-aminophenyl)-2-chlorobenzamide” has been studied with Density Functional Theory . The complete assignments have been performed on the basis of experimental data and potential energy distribution (PED) of the vibrational modes .Chemical Reactions Analysis

The chemical reactions of “N-(3-aminophenyl)-2-chlorobenzamide” have been studied in the context of fragmentation of protonated N-(3-aminophenyl)benzamide . Five distinctive ion peaks are present in the ESI MS/MS spectrum of protonated N-(3-aminophenyl)benzamide .Scientific Research Applications

- Ion Rearrangement : In gas-phase mass spectrometry, protonated N-(3-aminophenyl)benzamide undergoes a rearrangement via nitrogen-oxygen (N–O) exchange. Theoretical calculations suggest that an ion-neutral complex forms, involving a water molecule and a nitrilium ion. This rearrangement can be generalized to other protonated amide compounds with electron-donating groups at the meta position .

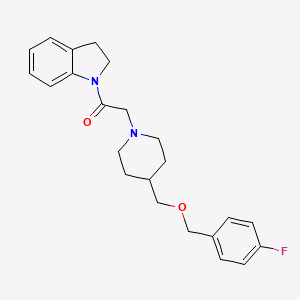

- Boronic Acid Interactions : Boronic acids, including N-(3-aminophenyl)benzamide, interact with diols and strong Lewis bases (e.g., fluoride or cyanide anions). These interactions make boronic acids useful in various sensing applications, both homogeneous assays and heterogeneous detection .

- Non-Enzymatic Glucose Sensor : A highly sensitive glucose sensor was developed using 3-aminophenyl boronic acid as the recognition unit. This sensor, combined with a screen-printed carbon electrode, demonstrates promising electrochemical transduction for glucose detection .

Mass Spectrometry Studies

Sensing Applications

Glucose Sensors

Future Directions

The future directions of “N-(3-aminophenyl)-2-chlorobenzamide” research could involve further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards . It could also involve the development of new synthetic protocols for the preparation of N-arylamides .

Mechanism of Action

Target of Action

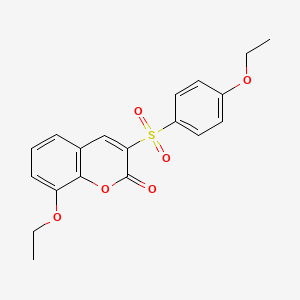

The primary target of N-(3-aminophenyl)-2-chlorobenzamide is the Folate receptor alpha (FolRα) . This cell-surface protein is overexpressed in certain types of cancer, such as ovarian and endometrial cancer, making it an attractive target for therapeutic development .

Mode of Action

N-(3-aminophenyl)-2-chlorobenzamide interacts with its target through a mechanism involving a tubulin-targeting cytotoxic agent . The active metabolite of the compound, 3-aminophenyl hemiasterlin (SC209) , targets tubulin, a protein essential for maintaining cell structure and function . This interaction leads to immunogenic cell death (ICD) , which results in T-cell recruitment into the tumor microenvironment and increased sensitivity to immunomodulatory agents .

Biochemical Pathways

The compound affects the tubulin polymerization pathway . By targeting tubulin, the compound disrupts the normal functioning of microtubules, structures essential for cell division and intracellular transport . This disruption can lead to cell death, particularly in rapidly dividing cells such as cancer cells .

Pharmacokinetics

It is known that the compound is part of a well-defined antibody-drug conjugate (adc) with a drug-antibody ratio (dar) of 4 . This suggests that the compound may have good bioavailability and can effectively reach its target cells .

Result of Action

The result of the compound’s action is significant tumor growth inhibition . By inducing cell death in tumor cells, the compound can slow down or even halt the progression of the disease . This has been demonstrated in both human tumor models and engineered murine tumors .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(3-aminophenyl)-2-chlorobenzamide. For instance, the overexpression of FolRα in certain types of cancer cells can enhance the compound’s efficacy . .

properties

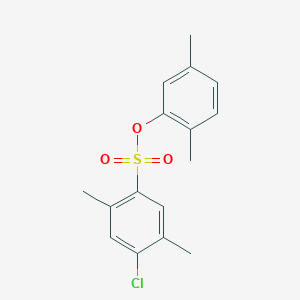

IUPAC Name |

N-(3-aminophenyl)-2-chlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O/c14-12-7-2-1-6-11(12)13(17)16-10-5-3-4-9(15)8-10/h1-8H,15H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMERABJBWHLIKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[1-(Oxolan-3-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2837561.png)

![6-Fluoro-4-[(4-isobutylphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2837564.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-difluorobenzamide](/img/structure/B2837568.png)

![2-[[1-(2-Chlorophenyl)sulfonylpiperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2837571.png)

![3-fluoro-4-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2837574.png)

![(Z)-2-(3,4-dimethylphenyl)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2837577.png)